1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Overview
Description
1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a bromophenyl group, a dimethylphenyl group, and an oxadiazole ring fused with a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyridazinone core, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the dihydropyridazinone core are likely involved in binding interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
- 1-(3-chlorophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
- 1-(3-fluorophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one imparts unique electronic and steric properties, potentially enhancing its reactivity and biological activity compared to its chloro and fluoro analogs.
- Reactivity: Bromine is a better leaving group than chlorine and fluorine, making the brominated compound more reactive in substitution reactions.
Properties
IUPAC Name |
1-(3-bromophenyl)-3-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-12-6-7-14(10-13(12)2)19-22-20(27-24-19)18-17(26)8-9-25(23-18)16-5-3-4-15(21)11-16/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMTWLQQDITMMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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